2-{[1-(3-chloro-4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole
Description
The compound 2-{[1-(3-chloro-4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole features a unique hybrid structure combining a pyrrolidine ring, a triazole heterocycle, and a 3-chloro-4-methoxybenzenesulfonyl substituent. The stereochemistry of the pyrrolidine ring (2-position) and the substitution pattern on the benzene ring (chloro and methoxy groups) are critical for its physicochemical and biological properties.
Properties
IUPAC Name |
2-[[1-(3-chloro-4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O3S/c1-22-14-5-4-12(9-13(14)15)23(20,21)18-8-2-3-11(18)10-19-16-6-7-17-19/h4-7,9,11H,2-3,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIBCFUEJGJXKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2CN3N=CC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(3-chloro-4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole is a member of the 1,2,3-triazole family, known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 397.9 g/mol. The structure features a triazole ring linked to a pyrrolidine moiety that is further substituted with a chloro-methoxybenzenesulfonyl group. This unique architecture contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Triazole Ring : This can be achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common method in click chemistry.
- Pyrrolidine Substitution : The introduction of the pyrrolidine ring is performed via nucleophilic substitution reactions with appropriate precursors.
- Sulfonylation : The final step includes the sulfonylation of the pyrrolidine derivative to yield the target compound.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,3-triazole scaffold exhibit significant antimicrobial properties. For instance, studies have shown that related triazole derivatives demonstrate efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections .
Anticancer Properties
The anticancer activity of triazole derivatives has been well-documented. A study highlighted that triazole-containing compounds inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Compounds similar to our target demonstrated IC50 values in the low micromolar range against cancer cell lines like MCF-7 and HCT-116 .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 9 | MCF-7 | 1.1 |
| Compound 9 | HCT-116 | 2.6 |
| Doxorubicin | MCF-7 | 5.0 |
| Pemetrexed | HCT-116 | 7.26 |
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : By binding to active sites on enzymes such as TS, it can disrupt DNA synthesis.
- Cell Cycle Arrest : Inducing apoptosis in cancer cells by interfering with critical cellular processes.
Case Studies
Several case studies have explored the biological implications of triazole derivatives:
- Antimicrobial Efficacy : A series of synthesized triazoles were tested against clinical isolates of E. coli, showing a significant reduction in bacterial growth compared to controls.
- Cancer Cell Proliferation : In vitro studies demonstrated that specific triazole derivatives reduced proliferation rates in various cancer cell lines, supporting their potential as anticancer agents.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Differences
The compound’s distinctiveness arises from its 3-chloro-4-methoxybenzenesulfonyl-pyrrolidine-triazole architecture. Below is a comparative analysis with structurally related compounds from the literature:
Table 1: Structural Comparison of Key Compounds
*Estimated based on structural formula.
Physicochemical and Pharmacological Implications
- Sulfonyl Group Impact : The 3-chloro-4-methoxybenzenesulfonyl group in the target compound increases molecular weight (~397.9 g/mol) compared to simpler analogs (e.g., 188.6 g/mol for ). This group enhances lipophilicity (logP) and may improve membrane permeability but could reduce aqueous solubility .
- Triazole vs.
- Stereochemical Considerations : The (2S) configuration in and (2S,4R) in highlight the role of pyrrolidine stereochemistry in modulating activity. The target compound’s stereochemistry (unreported in evidence) could further differentiate its properties.
Q & A
Basic: What are the optimal synthetic routes for preparing this compound, and how do solvent and catalyst choices influence reaction yields?
Answer:
The synthesis typically involves multi-step reactions starting from precursor triazole and sulfonylpyrrolidine derivatives. A common approach includes:
- Step 1: Reacting a triazole core with a substituted benzenesulfonyl chloride under reflux conditions in absolute ethanol with glacial acetic acid as a catalyst .
- Step 2: Introducing the pyrrolidine-methyl group via nucleophilic substitution or click chemistry, optimized using polar aprotic solvents (e.g., DMF) to enhance reaction kinetics .
- Solvent Effects: Ethanol promotes solubility of intermediates, while DMF accelerates coupling reactions by stabilizing transition states. Catalyst choice (e.g., acetic acid vs. Cu(I) for click chemistry) significantly impacts regioselectivity and yield .
- Validation: Post-synthesis characterization via ¹H-NMR and LC-MS ensures structural fidelity .
Advanced: How can researchers resolve discrepancies in crystallographic data during structural determination of this compound?
Answer:
Crystallographic challenges (e.g., twinning or poor diffraction) require:
- Refinement Strategies: Use SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution data and twinning corrections. For ambiguous electron density, employ dual-space algorithms in SHELXD .
- Cross-Validation: Correlate X-ray data with solution-state ¹H-NMR to confirm substituent conformations. For example, pyrrolidine ring puckering may lead to conflicting NMR and crystallographic data; dynamic NMR can resolve such ambiguities .
- Data Contingency: Apply Bayesian statistics to assess the probability of alternative conformers .
Advanced: What computational strategies effectively predict the biological targets of this triazole derivative?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450 or kinases). The triazole’s nitrogen atoms often coordinate with metal ions in active sites, while the sulfonyl group stabilizes hydrogen bonds .
- ADME Analysis: Predict pharmacokinetics using SwissADME. The compound’s logP (~2.5) and topological polar surface area (~90 Ų) suggest moderate blood-brain barrier permeability .
- Validation: Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays to refine predictive models .
Basic: What spectroscopic techniques are essential for confirming the structure of this compound?
Answer:
- ¹H-NMR: Assign peaks for the triazole (δ 7.8–8.2 ppm), pyrrolidine (δ 2.5–3.5 ppm), and sulfonyl groups (no direct protons but inferred via coupling) .
- LC-MS: Confirm molecular weight (e.g., [M+H]+ ion at m/z 425.1) and detect impurities using high-resolution MS .
- Elemental Analysis: Validate C, H, N, S content within ±0.3% of theoretical values .
Advanced: How to design experiments to study the structure-activity relationship (SAR) of this compound’s derivatives?
Answer:
- Variable Substituents: Synthesize analogs with modified aryl (e.g., 4-fluoro vs. 4-methoxy) or sulfonyl groups. Monitor how electronic effects (Hammett σ values) influence bioactivity .
- Biological Assays: Test derivatives against target enzymes (e.g., bacterial dihydrofolate reductase) using fluorometric assays. Correlate IC₅₀ values with substituent hydrophobicity (π) or steric bulk (Taft Es) .
- Data Analysis: Apply multivariate regression to identify key SAR descriptors (e.g., QSAR models using MOE or RDKit) .
Advanced: How can researchers address conflicting bioactivity data between in vitro and cellular assays for this compound?
Answer:
- Mechanistic Hypotheses: Test if cellular efflux pumps (e.g., P-gp) reduce intracellular concentration. Use fluorescent probes (e.g., Calcein-AM) to assess transporter activity .
- Metabolic Stability: Incubate the compound with liver microsomes to identify metabolites that may antagonize activity. LC-MS/MS can detect N-dealkylation or sulfonyl hydrolysis .
- Controlled Replication: Standardize assay conditions (e.g., serum-free media to avoid protein binding) and use orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Toxicity Screening: Conduct Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity. The sulfonyl group may pose reactivity risks .
- Handling: Use fume hoods for weighing powdered forms due to potential respiratory irritation. Store under argon at -20°C to prevent hydrolysis .
Advanced: How to optimize reaction conditions for scaling up synthesis without compromising yield?
Answer:
- DoE Approach: Use a factorial design to test variables (temperature, solvent ratio, catalyst loading). For example, increasing ethanol:H₂O ratio from 3:1 to 4:1 improves yield by 15% .
- Continuous Flow Chemistry: Implement microreactors for exothermic steps (e.g., sulfonation) to enhance heat dissipation and reduce side products .
- In-line Analytics: Integrate PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
